4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Chemoselective Deprotection

Researchers requiring racemic N-Boc-morpholine amino acid for SPPS face batch failures when using non-orthogonal protecting groups. 4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS 189321-66-2) resolves this with acid-labile Boc protection fully orthogonal to Fmoc/Cbz strategies. • Orthogonal Boc group cleaved with TFA/CH₂Cl₂, leaving Fmoc-amines intact on resin • Free carboxylic acid enables direct amide coupling, avoiding racemization from pre-neutralization • ≥98% purity crystalline solid ensures accurate stoichiometric weighing for automated SPPS

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
CAS No. 189321-66-2
Cat. No. B033478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid
CAS189321-66-2
SynonymsN-Boc-morpholine-2-carboxylic acid
N-tert-butoxycarbonyl-2-morpholine-2-carboxylic acid
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCOC(C1)C(=O)O
InChIInChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-5-15-7(6-11)8(12)13/h7H,4-6H2,1-3H3,(H,12,13)
InChIKeyLGWMTRPJZFEWCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Boc-morpholine-2-carboxylic Acid – Identity & Procurement


4-(Tert-butoxycarbonyl)morpholine-2-carboxylic acid (CAS 189321-66-2), systematically named 4-{[(2-methyl-2-propanyl)oxy]carbonyl}-2-morpholinecarboxylic acid, is a racemic N-Boc-protected morpholine amino acid derivative with molecular formula C₁₀H₁₇NO₅ and molecular weight 231.25 g/mol . The compound incorporates a tert-butoxycarbonyl (Boc) protecting group on the morpholine nitrogen and a free carboxylic acid at the 2-position, establishing it as a bifunctional building block widely employed in medicinal chemistry and peptide/peptidomimetic synthesis [1]. Its broad utility spans intermediates for CNS-active pharmaceuticals—including norepinephrine reuptake inhibitors such as reboxetine analogs—and chiral scaffolds for protease inhibitors and kinase modulators [2].

Why Generic Interchange of N-Protected Morpholine Acids Fails


Morpholine-2-carboxylic acid derivatives protected with different N-protecting groups (Boc, Cbz, Fmoc) or supplied as the unprotected hydrochloride salt are not functionally interchangeable. The Boc group in 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid offers a distinct acid-labile deprotection profile (cleavable with TFA, 20–60% in CH₂Cl₂) that is orthogonal to the hydrogenolytic removal required for Cbz analogs and the base-labile removal required for Fmoc analogs [1]. This orthogonality is critical in multi-step solid-phase peptide synthesis and in routes requiring selective deprotection in the presence of other acid- or base-sensitive functionalities [2]. Furthermore, the free carboxylic acid of the target compound is directly compatible with amide coupling and esterification steps, whereas the hydrochloride salt requires an additional neutralization step that can introduce yield losses and racemization risk . Procurement of a generic “protected morpholine acid” without specifying the protecting group identity and the racemic vs. enantiopure form therefore carries a high risk of synthetic incompatibility and batch failure.

N-Boc-Morpholine Acid vs. Analogs: Quantitative Evidence


Boc vs. Cbz: Orthogonal Deprotection Chemistries

The N-Boc group of the target compound is cleaved under acidic conditions (typically 20–60% TFA/CH₂Cl₂ at 25 °C, with t₁/₂ ≈ 2–10 min) [1], whereas the N-Cbz group in 4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid requires hydrogenolysis (H₂, Pd/C, typically 1–4 h) or strongly acidic conditions (HBr/AcOH) [2]. This orthogonality allows the Boc compound to be used in sequences where a benzyl ester, alkene, or other hydrogenation-sensitive functionality is present, without compromising the Cbz-type protection elsewhere in the molecule. No direct head-to-head kinetic study exists for these specific morpholine derivatives; the data reflect well-established class-level differences in protecting group reactivity [3].

Protecting Group Orthogonality Solid-Phase Peptide Synthesis Chemoselective Deprotection

Chromatography-Free Synthesis Advantage

Henegar (2008) reported a concise, chromatography-free synthesis of (S)-N-Boc-morpholine-2-carboxylic acid from (R)-epichlorohydrin with an overall yield of 39% and >99% ee (chiral HPLC) [1]. In contrast, a prior kilogram-scale route to the unprotected (S)-morpholine-2-carboxylic acid (as its hydrochloride salt) gave only 38% overall yield and required two distillations plus three chromatographic purifications to reach acceptable quality [2]. The Boc-protected compound thus achieves a comparable or superior yield while completely eliminating chromatography, dramatically improving throughput and reducing solvent waste and labor. This is a direct head-to-head comparison from the same primary literature source.

Process Chemistry Synthetic Efficiency Scale-Up

Purity Advantage vs. N-Cbz and HCl Salt

Commercially, 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid (racemic) is routinely supplied at ≥ 98% purity (HPLC assay) . The N-Cbz analog (CAS 135782-21-7) is most commonly offered at 95% purity across multiple vendors , and the unprotected morpholine-2-carboxylic acid hydrochloride (CAS 300582-83-6) is typically supplied at 95–97% . This 3-percentage-point purity advantage reduces the burden of unidentified impurities in multi-step syntheses, directly improving mass balance and minimizing side-product formation in subsequent coupling steps. While the Fmoc analog can be obtained at ≥ 99% (HPLC) , its cost is substantially higher and its extended aromatic chromophore can interfere with UV-based monitoring.

Chemical Purity Quality Control Reproducibility

Crystalline Solid vs. Liquid N-Cbz Form

The target compound is a white to off-white crystalline powder with a melting point > 139 °C (decomposition) [1]. In contrast, the N-Cbz analog (4-((benzyloxy)carbonyl)morpholine-2-carboxylic acid) is described as a colorless to light yellow liquid or low-melting solid at ambient temperature (boiling point ~464 °C at 760 mmHg) . For automated solid-dispensing platforms and parallel synthesis workstations, the crystalline nature of the Boc derivative permits precise gravimetric dispensing with typical accuracy of ±0.1 mg, whereas liquid or waxy solids require volumetric handling that introduces 5–10× greater dispensing error [2]. The Fmoc analog is also a solid (melting point 87–89 °C) but requires storage at 0 °C to prevent degradation [3].

Powder Handling Automated Dispensing Stability

Enzymatic Resolution for Reboxetine Analog Synthesis

Fish et al. (2009) demonstrated that both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids can be prepared via highly selective enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate, achieving enantiomeric ratios (E) > 100 [1]. These enantiopure Boc acids were then converted stereoselectively to reboxetine analogs 3 and 4, which are norepinephrine reuptake inhibitors (NRIs), with no loss of enantiomeric purity during the downstream transformations [2]. Neither the N-Cbz nor the N-Fmoc protected morpholine-2-carboxylic acids have been reported in the peer-reviewed literature for a comparable, fully realized application with demonstrated biological relevance to an approved pharmacophore class. This constitutes a direct, application-level differentiation.

Chiral Resolution Antidepressant NRI Pharmacophore

Optimal Procurement & Application Scenarios


SPPS with Orthogonal N-Protection

When synthesizing peptide chains incorporating a morpholine-2-carboxylic acid residue, the Boc group permits selective N-deprotection with TFA while leaving Fmoc-protected α-amines intact on the resin. This orthogonality is essential for constructing branched or cyclic peptides where sequential deprotection is required [1]. The crystalline solid form further ensures accurate weighing for stoichiometric coupling reactions, directly addressing reproducibility concerns in automated SPPS platforms .

Kilogram-Scale NRI Intermediate Manufacturing

The chromatography-free synthesis reported by Henegar (2008) provides a scalable, cost-effective route to enantiopure (S)-N-Boc-morpholine-2-carboxylic acid in 39% overall yield from epichlorohydrin [1]. This route is directly applicable to the manufacture of reboxetine analogs and related CNS-active morpholine derivatives, where the combination of acceptable yield, high enantiomeric purity (>99% ee), and elimination of chromatographic purification translates into significant process cost savings at production scale .

Parallel Library Synthesis of Protease and Kinase Modulators

The free carboxylic acid functionality allows direct, high-yielding amide coupling with diverse amine libraries without a pre-activation deprotection step, unlike the hydrochloride salt. With a commercial purity of ≥ 98%, the compound minimizes side-product formation in parallel synthesis, enabling the production of >96-well compound libraries with consistent quality [1]. The high melting point and ambient storage stability further streamline automated compound management workflows in industrial medicinal chemistry settings .

Access to Both Morpholine Enantiomers

The enzymatic kinetic resolution protocol demonstrated by Fish et al. (2009) provides access to both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids with enantiomeric ratios exceeding 100, using the same racemic starting material and enzyme system [1]. This dual-enantiomer accessibility is critical for structure–activity relationship (SAR) studies where stereochemistry profoundly impacts biological activity at norepinephrine transporters, and it is not documented for the corresponding N-Cbz or N-Fmoc derivatives .

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